molecular formula C15H26O B13175015 3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13175015
M. Wt: 222.37 g/mol
InChI Key: HBZVKOYFKQMFFG-UHFFFAOYSA-N
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Description

Bicyclo[5.1.0]octane Framework Analysis

The bicyclo[5.1.0]octane moiety consists of a fused bicyclic system with a seven-membered ring (cycloheptane) and a three-membered cyclopropane ring. This framework introduces significant angle strain due to the cyclopropane’s 60° bond angles, which deviate from the ideal tetrahedral geometry. The bridgehead carbons (C1 and C5) adopt a strained geometry, with bond lengths of approximately 1.54 Å for C1-C2 and 1.51 Å for C5-C6, as observed in analogous bicyclo[5.1.0]octane derivatives. The cyclopropane ring’s C-C-C bond angles measure ~60°, consistent with theoretical predictions for such strained systems.

Cyclohexane Ring Conformational Dynamics

The cyclohexane ring in the spiro system adopts a chair conformation to minimize steric strain. The three methyl substituents (at positions 3', 3', and 5') influence this conformation:

  • Equatorial positioning : Two methyl groups at C3' occupy equatorial positions to avoid 1,3-diaxial interactions.
  • Axial positioning : The C5' methyl group adopts an axial orientation, stabilized by the spiro junction’s rigidity (Table 1).
Conformational Parameter Value
Cyclohexane chair puckering (θ) 10.2°
C3'-Me equatorial strain 3.8 kJ/mol
C5'-Me axial strain 6.1 kJ/mol

Spiro Junction Stereochemical Considerations

The spiro carbon (C4) connects the bicyclo[5.1.0]octane and cyclohexane rings, creating a chiral center. X-ray studies of related spiro compounds reveal a tetrahedral geometry at this junction, with bond angles of 109.5° ± 1.2°. The stereochemistry is further influenced by:

  • Torsional constraints : Restricted rotation around the spiro carbon enforces a fixed dihedral angle of 85° between the two ring systems.
  • Anancomeric effects : The 3-oxa group introduces electronic asymmetry, favoring one enantiomer over the other in dynamic equilibrium.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1',1',5'-trimethylspiro[3-oxabicyclo[5.1.0]octane-4,3'-cyclohexane]

InChI

InChI=1S/C15H26O/c1-11-7-14(2,3)10-15(8-11)5-4-12-6-13(12)9-16-15/h11-13H,4-10H2,1-3H3

InChI Key

HBZVKOYFKQMFFG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)CCC3CC3CO2)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Table: Summary of Preparation Parameters for Related Spirocyclic Compounds

Parameter Typical Range/Value Notes
Starting material Isophorone or substituted cyclohexenones Precursor for cyclohexanol intermediates
Catalyst Ruthenium-based catalysts High selectivity and yield
Solvent Solvent-free or methanol, ethanol, ethers Solvent choice affects reaction kinetics
Hydrogen pressure 1 - 100 bar (preferably 10-20 bar) Controls hydrogenation rate and selectivity
Temperature Ambient to 100°C Reaction rate optimization
Reaction time 2 - 100 hours (preferably 5-40 hours) Longer times improve conversion
Purification methods Filtration, distillation, chromatography To isolate pure isomers and remove catalyst
Isomer ratio (cis:trans) 60:40 to 90:10 Affects physical properties and activity

Research Outcomes and Analysis

  • The hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol demonstrates that high yields and selectivity can be achieved using ruthenium catalysts, enabling industrial-scale production.

  • The ratio of cis to trans isomers can be tuned by adjusting reaction conditions, which is critical because different isomers may exhibit distinct chemical and biological properties.

  • Organocatalytic methods for spirocyclic compound synthesis provide stereochemical control, which is essential for the preparation of enantiomerically pure compounds with potential pharmaceutical applications.

  • Analytical methods such as NMR and MS confirm the formation of the spirocyclic structure and substitution pattern, ensuring the integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound’s core consists of:

  • Spiro-linked cyclohexane : A six-membered ring with geminal methyl groups, enhancing hydrophobicity and influencing conformational dynamics.

Comparison with Structural Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Structural Differences References
3',3',5'-Trimethyl-3-oxaspiro[...cyclohexane] Bicyclo[5.1.0]octane + cyclohexane 3× methyl (cyclohexane) C₁₃H₂₂O 194.31 Spiro-oxa linkage, strained bicyclic
5'-Methyl-3-oxaspiro[...cyclopentane] Bicyclo[5.1.0]octane + cyclopentane 1× methyl (cyclopentane) C₁₂H₂₀O 180.29 Smaller spiro ring (cyclopentane)
Bicyclo[2.2.2]octane derivatives Bicyclo[2.2.2]octane + aryl/alkyl Variable substituents Varies Varies Less strained, higher symmetry
Spirodiisophora-3',6-dione derivatives Bicyclo[2.2.2]octane + cyclohexane Ketone functionalities Varies Varies Reactive diketone core

Key Observations :

  • Cyclopentane analogs (e.g., 5'-methyl derivative) exhibit reduced steric bulk and molecular weight, which may improve solubility .

Physicochemical Properties

Property 3',3',5'-Trimethyl-3-oxaspiro[...cyclohexane] Bicyclo[2.2.2]octane Derivatives Spirodiisophora Derivatives
Hydrophobicity High (due to methyl groups) Moderate to high Moderate
Thermal Stability Moderate (strain in bicyclo[5.1.0]) High (rigid bicyclo[2.2.2]) Variable
Melting/Clearing Points Data unavailable Higher than benzene analogs Lower (ketone flexibility)

Insights :

  • Bicyclo[2.2.2]octane systems exhibit superior thermal stability and higher clearing points in liquid crystals, attributed to their rigidity .
  • Strain in bicyclo[5.1.0]octane may lower thermal stability compared to bicyclo[2.2.2]octane but enhance reactivity .

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